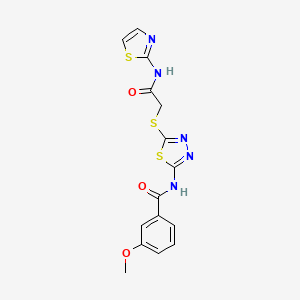
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-” is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties . Its synthetic derivatives often exhibit stronger biological activities in vitro than the parent compounds .
Synthesis Analysis
The synthesis of suitably substituted cinnamamides has been successfully achieved . For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) was synthesized with a yield of 73% .Molecular Structure Analysis
The molecular structure of these cinnamamides greatly influences their biological activity. For example, the α-glucosidase inhibitory activity of these compounds is greatly dependent on their structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .Chemical Reactions Analysis
The chemical reactions of these cinnamamides are largely influenced by their structure. For instance, trans-cinnamamide derivatives have shown higher α-glucosidase inhibitory activity than acarbose .Physical And Chemical Properties Analysis
The physical and chemical properties of these cinnamamides are influenced by their structure. For instance, N-(4-chlorobenzyl)-N-(4-fluorophenyl)cinnamamide (C4) has a melting point of 111–113 °C .Wirkmechanismus
Target of Action
The primary target of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, thereby releasing glucose .
Mode of Action
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-: interacts with α-glucosidase, inhibiting its activity . Molecular docking studies have revealed that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
By inhibiting α-glucosidase, trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes .
Pharmacokinetics
The pharmacokinetics properties of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- Synthesized cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .
Result of Action
The molecular and cellular effects of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- 's action primarily involve the reduction of glucose absorption in the digestive tract due to the inhibition of α-glucosidase . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in individuals with diabetes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMZDANOHXJIL-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2622722.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)


![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)
![1-[[1-[(3-Chlorophenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2622733.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622735.png)


![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622739.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)
![3-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2622743.png)